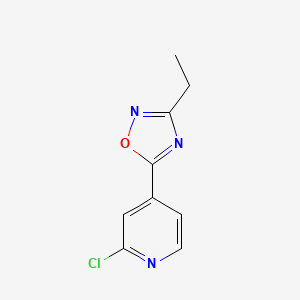

2-クロロ-4-(3-エチル-1,2,4-オキサジアゾール-5-イル)ピリジン

説明

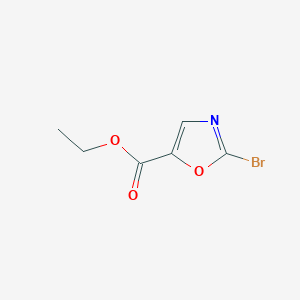

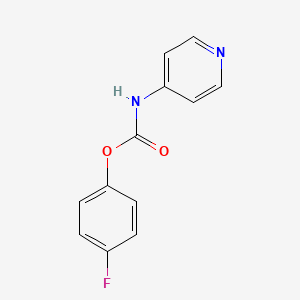

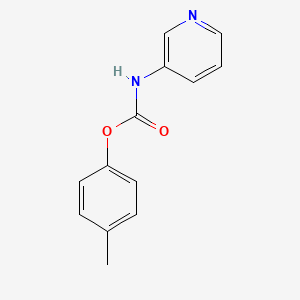

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine, also known as 3-ethyl-1,2,4-oxadiazol-5-yl-2-chloropyridine, is a heterocyclic compound that has been widely studied due to its unique properties. It is a colorless, crystalline solid with a melting point of 81 °C and a boiling point of 181 °C. This compound has many potential applications in scientific research, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the study of mechanisms of action.

科学的研究の応用

農業化学研究

2-クロロ-4-(3-エチル-1,2,4-オキサジアゾール-5-イル)ピリジン: は、農業化学、特に線虫駆除剤および抗真菌剤としての活性を有する化合物の合成における成分としての潜在的な用途について研究されています 。これらの化合物は、さまざまな病気や害虫から作物を保護できる新しい農薬の開発に不可欠であり、食料安全保障を確保します。

医薬品化学

医薬品化学では、この化合物は1,2,4-オキサジアゾール誘導体の合成に使用されています。 これらの誘導体は、細菌、ウイルス、原生動物に対する活性を示す抗感染剤として有望であることが示されています 。構造活性相関 (SAR) 研究の可能性により、創薬および開発において貴重な存在となっています。

材料科学

この化合物の誘導体は、材料科学においても重要です。 それらは、良好な酸素バランスと正の生成熱のために、高エネルギー材料とエネルギーコアを作成するために使用されてきました 。この用途は、特定のエネルギー要件を持つ新しい材料を開発するために不可欠です。

エネルギーセクター

エネルギーセクターでは、1,2,4-オキサジアゾール誘導体は、2-クロロ-4-(3-エチル-1,2,4-オキサジアゾール-5-イル)ピリジンを使用して合成することができ、高エネルギー分子としての潜在的な用途が検討されています 。これらの分子は、燃料添加剤または新しいエネルギー源など、さまざまな用途に使用できます。

環境科学

環境科学研究では、1,2,4-オキサジアゾール誘導体の無毒性と潜在的な環境用途について調査しています 。これらの誘導体は、環境に優しい農薬または生分解性材料の一部として使用できます。

生化学

生化学では、この化合物は酵素阻害と分子ドッキングに関する研究の一部です 。これらの研究は、生物学的プロセスを理解し、酵素の誤作動や過剰活動に関連する病気に対する新しい治療法を開発するために不可欠です。

作用機序

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various biological targets, disrupting essential processes in the pathogens .

Mode of Action

1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring allow for these interactions .

Biochemical Pathways

1,2,4-oxadiazoles have been shown to interfere with various biochemical pathways in pathogens, leading to their anti-infective properties .

Result of Action

Compounds with the 1,2,4-oxadiazole moiety have been associated with anti-infective activities, suggesting that they may disrupt essential processes in pathogens .

生化学分析

Biochemical Properties

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase isoforms, which are enzymes involved in the regulation of pH and ion balance in tissues . The interaction between 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine and these enzymes can lead to inhibition or modulation of their activity, thereby affecting various physiological processes.

Cellular Effects

The effects of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell communication and function . Additionally, 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine vary with dosage. At lower doses, this compound has been observed to have beneficial effects, such as enhancing metabolic activity and improving physiological functions . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . This compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine can influence its biological activity and effectiveness in therapeutic applications.

Subcellular Localization

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is essential for understanding its precise mode of action and potential therapeutic applications.

特性

IUPAC Name |

5-(2-chloropyridin-4-yl)-3-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-2-8-12-9(14-13-8)6-3-4-11-7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDXONLENQOMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)

![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1415193.png)

![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)

![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)